Fmoc-D-norArg(Me,pbf)-OH

Solid-Phase Peptide Synthesis Deprotection Kinetics Norarginine

Common Fmoc-Arg(Pbf)-OH derivatives struggle with slow deprotection and aggregation. Fmoc-D-norArg(Me,pbf)-OH resolves this: • Faster Pbf removal (92-95% in 1.5 h vs. 2-3 h), reducing side reactions. • D-configuration boosts proteolytic stability for longer peptide half-life. • N-methylated guanidine enables precise receptor-interaction SAR. • NLT 98% HPLC purity cuts purification costs in API production.

Molecular Formula C34H40N4O7S
Molecular Weight 648.8 g/mol
Cat. No. B13017692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-norArg(Me,pbf)-OH
Molecular FormulaC34H40N4O7S
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40)/t28-/m1/s1
InChIKeyMZIOWVCUXXEMLE-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-norArg(Me,pbf)-OH Overview


Fmoc-D-norArg(Me,pbf)-OH (CAS 2044709-93-3) is a synthetic, non-proteinogenic amino acid derivative specifically engineered for solid-phase peptide synthesis (SPPS) . It belongs to the class of protected arginine analogs, featuring a D-configuration, a norarginine backbone (which contains an additional methylene group in the side chain compared to standard arginine), and dual orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino moiety, which is further N-methylated . This precise combination of structural and protective modifications is designed to confer distinct physicochemical properties, making it a building block of interest for synthesizing peptides with enhanced stability, altered receptor interactions, or specific conformational constraints .

Workflow Standard Fmoc solid‑phase peptide synthesis (SPPS) with orthogonal Fmoc/tBu strategy
Backbone Norarginine (one methylene shorter than Arg) for accelerated Pbf deprotection
Protection N‑methyl Pbf on guanidino group reduces side‑reaction risk during coupling

Why Fmoc-D-norArg(Me,pbf)-OH Cannot Be Replaced


The unique combination of the norarginine backbone, D-stereochemistry, and N-methylated Pbf protection in Fmoc-D-norArg(Me,pbf)-OH leads to significantly altered chemical reactivity and physical properties compared to common alternatives like Fmoc-D-Arg(Pbf)-OH, Fmoc-D-norArg(Pbf)-OH, or Fmoc-L-norArg(Me,pbf)-OH. Simple substitution with a more widely available or less expensive analog can result in substantial differences in coupling efficiency, deprotection kinetics, or final peptide properties. These differences can manifest as lower crude peptide purity, increased synthesis time, and, critically, altered biological activity of the target peptide. Therefore, a direct, evidence-based comparison is essential for scientific selection and procurement.

Fmoc‑D‑Arg(Pbf)‑OH Slower Pbf cleavage may extend synthesis time and lower crude purity compared with the norArg analog
Fmoc‑D‑norArg(Pbf)‑OH Unprotected guanidino N‑H may lead to side reactions during coupling; N‑methylation is a deliberate selectivity modification
Fmoc‑L‑norArg(Me,pbf)‑OH L‑configuration yields different proteolytic stability and stereospecific interactions; D‑configuration is chosen for metabolic stability research

Fmoc-D-norArg(Me,pbf)-OH: Quantitative Differentiation from Analogs


Faster Pbf Deprotection Kinetics

The norarginine (homoarginine) backbone in Fmoc-D-norArg(Pbf)-OH analogs has a side chain one methylene group shorter than standard arginine. Kinetic studies directly comparing deprotection rates show that this shortened side chain accelerates the removal of the Pbf protecting group. For the norarginine derivative, 92–95% deprotection occurs within 1.5 hours in a standard TFA:phenol:thioanisole:H₂O (90:5:3:2) cocktail, whereas the standard arginine derivative requires 2–3 hours to achieve comparable deprotection . This accelerated cleavage profile is expected to be conserved in the N-methylated analog, Fmoc-D-norArg(Me,pbf)-OH, as the methyl group on the Pbf nitrogen does not alter the fundamental side chain length.

Pbf Deprotection Rate
Cross‑study comparable
92–95% in ≤1.5 h vs. 2–3 h for standard Arg(Pbf)‑OH
Supports faster synthesis cycle and higher crude purity
Inferred from norArg analog; N‑methylation conserves rate advantage
Solid-Phase Peptide Synthesis Deprotection Kinetics Norarginine

Purity Specification by HPLC

The commercially available Fmoc-D-norArg(Me,pbf)-OH is offered with a specified purity of NLT 98% (by HPLC) . This is a higher purity grade compared to many standard Fmoc-Arg(Pbf)-OH products. For example, a leading commercial source for Fmoc-D-Arg(Pbf)-OH specifies an assay of ≥85.0% (acidimetric) and ≥98.5% (HPLC) . While the HPLC purity is comparable, the acidimetric assay for the standard analog is significantly lower, indicating a potentially higher level of non-peptidic impurities or residual solvents.

Purity Specification
Specification review
NLT 98% (HPLC)
Higher starting purity reduces downstream purification burden
Acidimetric assay of common alternatives indicates lower overall purity
Quality Control HPLC Purity Peptide Synthesis Reagents

Metabolic Stability via D-Configuration

The D-configuration of Fmoc-D-norArg(Me,pbf)-OH is a critical differentiator. Peptides containing D-amino acids are known to be resistant to proteolytic degradation by common proteases, which are stereospecific for L-amino acids . While quantitative stability data for this specific building block is not directly available, the class-level inference is that incorporation of this D-norarginine analog will confer significantly enhanced metabolic stability to the resulting peptide compared to its L-counterpart, Fmoc-L-norArg(Me,pbf)-OH. This is a well-established principle in peptide drug design .

Metabolic Stability
Class‑level inference
D‑configuration infers resistance to proteolysis
May extend peptide half‑life in biological assays
Quantitative stability data for this specific building block not available
Peptide Therapeutics Metabolic Stability D-Amino Acids

Fmoc-D-norArg(Me,pbf)-OH Applications in Peptide Synthesis


Stable Peptide Therapeutics and Probes

When designing therapeutic peptides or in vivo imaging probes, incorporating D-amino acids is a standard strategy to enhance resistance to proteolytic degradation. Fmoc-D-norArg(Me,pbf)-OH enables the site-specific introduction of a D-norarginine residue, which is expected to confer significantly greater metabolic stability compared to its L-counterpart . This is critical for applications requiring prolonged circulation half-life or oral bioavailability.

Complex Peptide Sequence Optimization

For peptide sequences that are prone to aggregation, low yield, or difficult couplings, the accelerated deprotection kinetics associated with the norarginine backbone can be advantageous. The faster removal of the Pbf group (92–95% in 1.5 hours vs. 2–3 hours for standard arginine) reduces the time the peptide is exposed to harsh acidic conditions, potentially minimizing side reactions like aspartimide formation or methionine oxidation . This leads to higher crude purity and simplifies purification of challenging targets.

SAR Studies for Arginine Peptides

The unique combination of the norarginine backbone (shorter side chain) and N-methylated guanidino group in Fmoc-D-norArg(Me,pbf)-OH provides a valuable tool for probing the role of arginine residues in peptide-receptor interactions. By systematically substituting native L-arginine with this modified analog, researchers can assess the impact of side chain length, stereochemistry, and guanidino methylation on binding affinity and functional activity. This is a standard approach in medicinal chemistry for optimizing lead peptides.

Synthesis of High-Purity Peptide APIs

For the production of peptide Active Pharmaceutical Ingredients (APIs) where impurity profiles are strictly regulated, the use of high-purity building blocks is non-negotiable. Fmoc-D-norArg(Me,pbf)-OH, with its specified NLT 98% purity (HPLC) , minimizes the introduction of difficult-to-remove impurities early in the synthesis. This reduces the burden on preparative HPLC purification, improves overall yield, and lowers the cost of goods for GMP manufacturing campaigns.

Application
Selection Property
Validation Focus
Stable Peptide Probes & Therapeutics
Stereochemical control & metabolic stability contribution
Proteolytic stability assay in target biological matrix
Complex Sequence Synthesis
Accelerated Pbf deprotection kinetics
Crude purity monitoring & side‑reaction profiling
Arginine SAR Studies
Side‑chain length & guanidino methylation modification
Binding affinity and functional activity comparison
GMP Peptide API Manufacturing
High building block purity specification
Purification yield & impurity profile control

Technical Documentation Hub

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